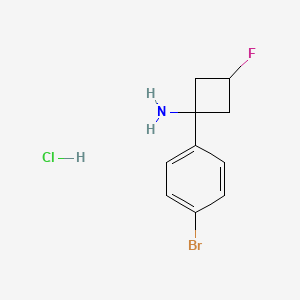

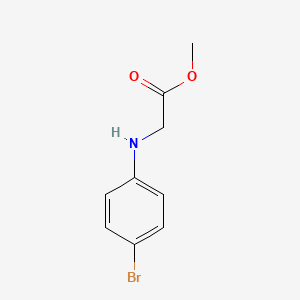

![molecular formula C22H20N2OS B2874929 (2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile CAS No. 476669-42-8](/img/structure/B2874929.png)

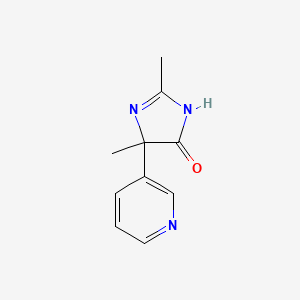

(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile is a useful research compound. Its molecular formula is C22H20N2OS and its molecular weight is 360.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Calcium Antagonist and Antioxidant Activity

- A study by Kato et al. (1999) explored compounds similar in structure, focusing on their calcium antagonistic and antioxidant activities. These compounds, including analogs like CP-060, demonstrated that the phenolic hydroxyl group is crucial for antioxidant activity, and variations in the phenyl group and alkyl chains significantly affect calcium antagonistic activity (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).

Fluorescent Chemosensor Applications

- Manna, Chowdhury, and Patra (2020) developed a phenyl thiadiazole-based Schiff base receptor for detecting Al3+ ions, demonstrating its potential as a fluorescent chemosensor with excellent selectivity and sensitivity (Manna, Chowdhury, & Patra, 2020).

Photophysical Applications

- Qian et al. (2007) synthesized 2-(2'-hydroxyphenyl)benzothiazole-based compounds with notable aggregation-induced emission enhancement, indicating potential photophysical applications (Qian, Li, Zhang, Wang, Wang, Xu, Li, Yang, & Li, 2007).

DNA Interaction Studies

- Liu et al. (2001) investigated mixed polypyridyl ruthenium(II) complexes with structures similar to the compound , revealing significant DNA intercalative binding properties (Liu, Zhang, Ji, Cao, & Shi, 2001).

Molecular Structure and Aggregation Modes

- Zhang et al. (2016) explored compounds with thiazolo[5,4-d]thiazole moieties, focusing on their photophysical dynamics and aggregation modes. These studies contribute to understanding the fluorescence enhancement and molecular behavior of similar compounds (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).

Antihypertensive and Cardiotropic Potential

- Drapak et al. (2019) studied similar compounds for their potential as antihypertensive and cardiotropic drugs, revealing high affinity for the angiotensin II receptor and promising pharmacological properties (Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019).

Fluorescence Properties and Molecular Interactions

- Studies by Kammel et al. (2016, 2019) focused on the fluorescence properties and molecular interactions of 2-aryl-5-(2'-aminophenyl)-1,3-thiazoles, revealing the influence of substituents on fluorescence and the presence of intramolecular hydrogen bonds (Kammel, Tarabová, Machalický, Nepraš, Frumarova, & Hanusek, 2016), (Kammel, Tarabová, Váňa, Machalický, Nepraš, & Hanusek, 2019).

Photoluminescent and Thermal Properties

- Ma et al. (2013) synthesized zinc(II) 4′-phenyl-terpyridine compounds with noteworthy photoluminescent properties, highlighting the potential of similar compounds in photophysical applications (Ma, Lu, Liang, & Pombeiro, 2013).

Anion-Sensing Properties

- Bhaumik et al. (2011) developed ruthenium(II) and osmium(II) complexes with terpyridyl-imidazole ligands, demonstrating their use as anion sensors with vivid color changes visible to the naked eye (Bhaumik, Saha, Das, & Baitalik, 2011).

Properties

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-15(2)11-16-3-7-18(8-4-16)21-14-26-22(24-21)19(13-23)12-17-5-9-20(25)10-6-17/h3-10,12,14-15,25H,11H2,1-2H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGHEEDSEHZDRW-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)

![(E)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2874854.png)

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)